

# 2-Amino-5-bromo-3-fluorobenzoic acid molecular weight and formula

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## Compound of Interest

**Compound Name:** 2-Amino-5-bromo-3-fluorobenzoic acid

**Cat. No.:** B3021566

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An In-Depth Technical Guide to **2-Amino-5-bromo-3-fluorobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Amino-5-bromo-3-fluorobenzoic acid** is a halogenated anthranilic acid derivative that serves as a critical and versatile building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amine, a carboxylic acid, a bromine atom, and a fluorine atom, provides multiple reactive sites and imparts desirable physicochemical properties to target molecules. This guide offers a comprehensive overview of its core chemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug discovery, and essential safety and handling information. The strategic importance of this compound lies in its utility for creating complex molecular architectures, particularly through cross-coupling reactions and by leveraging the metabolic and binding advantages of fluorination.

## Compound Identification and Core Properties

**2-Amino-5-bromo-3-fluorobenzoic acid** is a substituted aromatic compound whose structural features are pivotal for its chemical reactivity and utility.

## Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are foundational for all stoichiometric and analytical calculations.

- Molecular Formula: C<sub>7</sub>H<sub>5</sub>BrFNO<sub>2</sub>[\[1\]](#)
- Molecular Weight: 234.02 g/mol [\[1\]](#)[\[2\]](#)
- Exact Mass: 232.948761 Da[\[3\]](#)

## Physicochemical and Structural Data

A summary of the key identifiers and properties is presented below, providing a quick reference for laboratory use.

Property	Value	Source(s)
CAS Number	874784-14-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
IUPAC Name	2-amino-5-bromo-3-fluorobenzoic acid	
Appearance	Solid; Off-white to yellow powder	<a href="#">[5]</a>
InChI Key	CLJZODGTJUYULK-UHFFFAOYSA-N	
SMILES	O=C(O)C1=CC(Br)=CC(F)=C1 N	<a href="#">[1]</a>
Predicted pKa	4.21 ± 0.10	<a href="#">[5]</a> <a href="#">[6]</a>
Storage Conditions	Sealed in a dry, room-temperature environment; Keep in dark place	<a href="#">[1]</a> <a href="#">[5]</a>

## Isomeric Distinction: A Critical Note

It is crucial to distinguish **2-Amino-5-bromo-3-fluorobenzoic acid** (CAS: 874784-14-2) from its isomer, 2-Amino-3-bromo-5-fluorobenzoic acid (CAS: 259269-84-6). The positional

difference of the bromine and fluorine atoms dramatically affects the electronic and steric properties of the molecule, influencing its reactivity in subsequent synthetic steps and its interaction with biological targets. Researchers must verify the CAS number to ensure the correct regioisomer is used for their intended application.

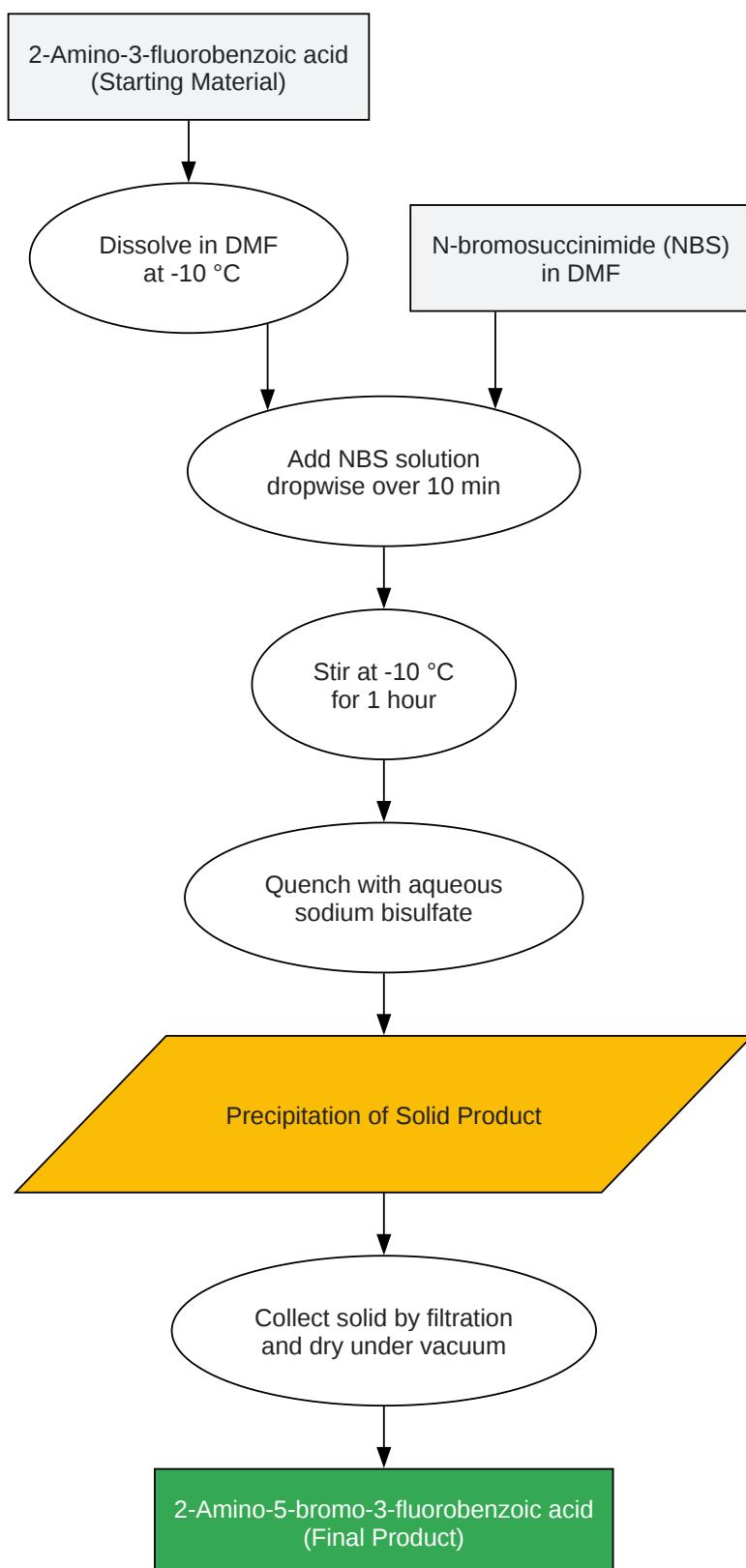
## Synthesis and Mechanistic Insights

The preparation of **2-Amino-5-bromo-3-fluorobenzoic acid** is typically achieved through electrophilic aromatic substitution on a fluorinated anthranilic acid precursor. The choice of reagents and conditions is critical for achieving high regioselectivity and yield.

## Recommended Synthesis Protocol

The following protocol describes the bromination of 2-Amino-3-fluorobenzoic acid using N-bromosuccinimide (NBS).

Workflow: Synthesis of **2-Amino-5-bromo-3-fluorobenzoic acid**



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Caption: Experimental workflow for the synthesis of **2-Amino-5-bromo-3-fluorobenzoic acid**.

## Step-by-Step Methodology:[2]

- Preparation: Dissolve 2-Amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol) in N,N-dimethylformamide (DMF, 10 mL) in a suitable reaction vessel. Cool the solution to -10 °C using an appropriate cooling bath.
- Reagent Solution: In a separate vessel, dissolve N-bromosuccinimide (NBS, 1.15 g, 6.45 mmol) in DMF (4 mL).
- Addition: Add the NBS solution dropwise to the cooled solution of the starting material over a period of 10 minutes. Maintain the temperature at -10 °C.
- Reaction: After the addition is complete, continue to stir the reaction mixture at -10 °C for 1 hour.
- Quenching: Upon completion, quench the reaction by adding aqueous sodium bisulfite (50 mL). The addition will cause a large amount of solid to precipitate.
- Isolation: Collect the solid product by vacuum filtration.
- Drying: Dry the collected solid under vacuum to yield **2-Amino-5-bromo-3-fluorobenzoic acid** (1.2 g, 80% yield) as a yellow solid.

## Causality and Experimental Rationale

- Choice of Brominating Agent: N-bromosuccinimide (NBS) is selected as it is a reliable and mild source of electrophilic bromine (Br<sup>+</sup>). It is particularly effective for brominating activated aromatic rings, such as anthranilic acid derivatives, with greater control compared to elemental bromine.
- Regioselectivity: The amino (-NH<sub>2</sub>) and carboxylic acid (-COOH) groups direct the electrophilic substitution. The powerful activating and ortho-, para-directing effect of the amino group is dominant. Bromination occurs para to the amino group at the C5 position, which is sterically accessible and electronically activated.
- Solvent and Temperature: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the reaction. Conducting the reaction at low

temperature (-10 °C) is crucial to control the reaction rate, enhance regioselectivity, and minimize the formation of potential side products, such as dibrominated species.

## Applications in Research and Drug Development

The true value of **2-Amino-5-bromo-3-fluorobenzoic acid** is realized in its application as a scaffold for constructing more complex molecules with therapeutic potential.

### A Versatile Synthetic Building Block

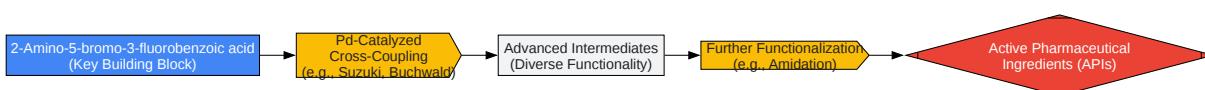
The compound's structure is pre-functionalized for multi-step organic synthesis. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C5 position[7]. The amino and carboxylic acid groups can be readily modified to form amides, esters, or serve as anchor points for building heterocyclic ring systems.

### Role in Medicinal Chemistry

Halogenated aromatic compounds are of profound interest in drug design.

- **Fluorine's Impact:** The fluorine atom at the C3 position can significantly enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its high electronegativity can modulate the pKa of the adjacent amine and carboxylic acid, and influence binding affinity with target proteins through favorable electrostatic interactions[8].
- **Therapeutic Potential:** Derivatives of halogenated benzoic acids are explored in various therapeutic areas, including the development of anti-inflammatory, analgesic, and anti-cancer agents[6][7][9]. This scaffold provides a robust starting point for generating libraries of compounds for high-throughput screening.

### Logical Role in Drug Discovery



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Caption: The strategic role of the title compound in the drug discovery pipeline.

## Safety, Handling, and Storage

Proper handling of **2-Amino-5-bromo-3-fluorobenzoic acid** is essential to ensure laboratory safety. The compound is an irritant, and appropriate protective measures must be taken.

### GHS Hazard Information

Hazard Class	Pictogram	Signal Word	Hazard Statements	Source(s)
Skin Irritation	GHS07	Warning	H315: Causes skin irritation	<a href="#">[10]</a>
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation	<a href="#">[10]</a>
Respiratory Tract Irritation	GHS07	Warning	H335: May cause respiratory irritation	<a href="#">[10]</a>

## Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[\[6\]](#).
- First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (Precautionary Statement P305+P351+P338).
- Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place[\[1\]](#). Keep away from incompatible materials such as strong oxidizing agents.

## Conclusion

**2-Amino-5-bromo-3-fluorobenzoic acid** is more than a simple chemical; it is a strategically designed building block that empowers researchers and drug developers. Its well-defined molecular formula ( $C_7H_5BrFNO_2$ ) and molecular weight (234.02 g/mol) are the starting points for its application in syntheses where precision is paramount. The compound's synthetic accessibility, coupled with the strategic placement of its functional groups, provides a reliable platform for accessing novel and complex chemical matter. By understanding its properties, synthesis, and safe handling, scientists can fully leverage this valuable intermediate to accelerate the discovery of next-generation pharmaceuticals and advanced materials.

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